molecular formula C15H15N3O2S B6475286 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-3-carboxamide CAS No. 2640969-47-5

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-3-carboxamide

Cat. No.: B6475286
CAS No.: 2640969-47-5
M. Wt: 301.4 g/mol
InChI Key: DSPAICDFYLGDQU-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, such as certain dyes and drugs . The compound also contains a thiophene ring, another type of aromatic compound, which is known for its high reactivity and is often used in various fields like medicinal chemistry and material sciences .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and thiophene rings in separate reactions, followed by their connection via an ethyl linker. The furan-3-carboxamide group could then be added in a subsequent step .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings would contribute to the compound’s aromaticity, while the carboxamide group would likely form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyrazole and thiophene rings. These rings are known to undergo various reactions, such as electrophilic substitution and nucleophilic addition .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its molecular structure. For example, the presence of the pyrazole and thiophene rings would likely make the compound relatively stable and resistant to degradation. The compound’s solubility would depend on the specific substituents attached to these rings .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or material science. For example, the compound’s potential biological activity could be investigated through in vitro and in vivo studies .

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-18-9-12(8-17-18)14-3-2-13(21-14)4-6-16-15(19)11-5-7-20-10-11/h2-3,5,7-10H,4,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPAICDFYLGDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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